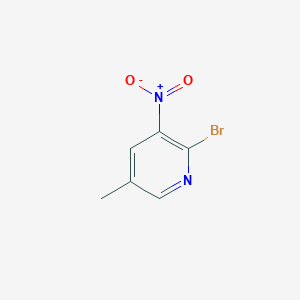

![molecular formula C8H16N2 B1280166 {1-Azabicyclo[2.2.2]octan-3-yl}methanamine CAS No. 75936-99-1](/img/structure/B1280166.png)

{1-Azabicyclo[2.2.2]octan-3-yl}methanamine

Overview

Description

“{1-Azabicyclo[2.2.2]octan-3-yl}methanamine” is a chemical compound with the molecular formula C8H16N2 and a molecular weight of 140.23 . It is used for research purposes .

Molecular Structure Analysis

The molecular structure of “this compound” is represented by the InChI code 1S/C8H16N2/c9-5-8-6-10-3-1-7(8)2-4-10/h7-8H,1-6,9H2 .Physical And Chemical Properties Analysis

“this compound” is a liquid at room temperature . The storage temperature is not specified .Scientific Research Applications

TCB-2 and 5-HT2A Receptors

- TCB-2 , a compound with a similar bicyclic structure, has been studied for its affinity with human and rat 5-HT2A receptors. Interest in TCB-2 has increased in preclinical studies due to its unique ability to stimulate the phospholipase C pathway distinctively from other hallucinogenic drugs. This feature positions TCB-2 as a potential pharmacological tool for studying various CNS diseases without necessarily associating its effects with psychedelic experiences. This suggests that compounds like "{1-Azabicyclo[2.2.2]octan-3-yl}methanamine" could have applications in neurological research, particularly in understanding receptor-specific pathways (G. Giovanni & P. Deurwaerdère, 2017).

Cytochrome P450 Enzyme Inhibition

- Research on chemical inhibitors of cytochrome P450 isoforms in human liver microsomes reviewed the potency and selectivity of inhibitors affecting major hepatic CYP isoforms. Understanding these inhibitors' selectivity is crucial for assessing potential drug-drug interactions during coadministration of multiple drugs. This information can be valuable in designing compounds with minimal adverse interactions, suggesting that derivatives of "this compound" might be explored for their effects on drug metabolism and safety profiles (S. C. Khojasteh et al., 2011).

Methoxetamine and Neuropharmacology

- Methoxetamine , related in structure and pharmacology, has been examined for its potential as a novel recreational drug with potent hallucinogenic properties. Despite its recreational use, the study of methoxetamine contributes to the understanding of arylcyclohexylamine class drugs' pharmacological actions and toxicological profiles. This underscores the importance of researching compounds like "this compound" for potential therapeutic applications or understanding their psychopharmacological impact (J. Zawilska, 2014).

Safety and Hazards

The safety information for “{1-Azabicyclo[2.2.2]octan-3-yl}methanamine” includes several hazard statements: H302, H312, H315, H319, H332, H335 . These codes correspond to various hazards, including harmful if swallowed (H302), harmful in contact with skin (H312), causes skin irritation (H315), causes serious eye irritation (H319), harmful if inhaled (H332), and may cause respiratory irritation (H335) .

Mechanism of Action

Target of Action

The primary targets of {1-Azabicyclo[22It is known that the compound is structurally related to the family of tropane alkaloids , which are known to interact with various targets in the nervous system.

Mode of Action

The exact mode of action of {1-Azabicyclo[2.2.2]octan-3-yl}methanamine is not well-documented. Given its structural similarity to tropane alkaloids, it may interact with its targets in a similar manner. Tropane alkaloids typically act as competitive antagonists at postganglionic muscarinic acetylcholine receptors in the parasympathetic nervous system .

Biochemical Pathways

The specific biochemical pathways affected by {1-Azabicyclo[22Tropane alkaloids, to which this compound is structurally related, are known to affect various biochemical pathways, particularly those involving neurotransmitter signaling .

Pharmacokinetics

Tropane alkaloids are generally well-absorbed, widely distributed throughout the body, metabolized in the liver, and excreted in the urine .

Result of Action

The molecular and cellular effects of {1-Azabicyclo[22Based on its structural similarity to tropane alkaloids, it may have similar effects, such as altering neurotransmitter signaling and potentially causing changes in mood, cognition, and motor control .

properties

IUPAC Name |

1-azabicyclo[2.2.2]octan-3-ylmethanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H16N2/c9-5-8-6-10-3-1-7(8)2-4-10/h7-8H,1-6,9H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NLSCFLSNWRVGLP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN2CCC1C(C2)CN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H16N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70504085 | |

| Record name | 1-(1-Azabicyclo[2.2.2]octan-3-yl)methanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70504085 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

140.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

75936-99-1 | |

| Record name | 1-(1-Azabicyclo[2.2.2]octan-3-yl)methanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70504085 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | {1-azabicyclo[2.2.2]octan-3-yl}methanamine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(-)-Bis[(S)-1-phenylethyl]amine hydrochloride](/img/structure/B1280086.png)